molecular formula C11H19N5 B1531900 6-(4-aminopiperidin-1-yl)-N-ethylpyrimidin-4-amine CAS No. 1904394-89-3

6-(4-aminopiperidin-1-yl)-N-ethylpyrimidin-4-amine

Cat. No. B1531900
CAS RN: 1904394-89-3
M. Wt: 221.3 g/mol
InChI Key: AYTOWMKVSKFGCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .

Scientific Research Applications

Drug Synthesis

Piperidine structures are foundational in the synthesis of various drugs. The presence of the piperidine moiety in 6-(4-aminopiperidin-1-yl)-N-ethylpyrimidin-4-amine suggests its potential use in the construction of pharmacologically active molecules. This compound can serve as a precursor in the synthesis of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier .

Biological Activity Modulation

The aminopiperidinyl group is often involved in the modulation of biological activity. It can interact with various enzymes and receptors, potentially leading to the development of new therapeutic agents that can modulate neurotransmitter systems, which are crucial in treating diseases like depression and schizophrenia .

Chemical Probes

In chemical biology, such compounds are valuable as chemical probes. They can be used to tag or modify biological molecules, helping to elucidate biological pathways and interactions. This is particularly useful in understanding disease mechanisms at a molecular level .

Lead Compound Optimization

The structural complexity of 6-(4-aminopiperidin-1-yl)-N-ethylpyrimidin-4-amine makes it a suitable candidate for lead optimization in drug discovery. Its modification through various chemical reactions can enhance its pharmacokinetic and pharmacodynamic properties .

Agrochemical Research

Piperidine derivatives also find applications in agrochemical research. They can be used to develop new pesticides and herbicides, offering potentially safer and more effective solutions for pest and weed control in agriculture .

Material Science

In material science, piperidine derivatives can contribute to the development of novel materials with specific properties, such as conducting polymers or materials with unique optical characteristics .

Catalysis

The amino group in piperidine derivatives can act as a ligand in catalysis, facilitating various chemical transformations. This can lead to more efficient and environmentally friendly chemical processes .

Synthetic Methodology Development

Finally, compounds like 6-(4-aminopiperidin-1-yl)-N-ethylpyrimidin-4-amine can be used in the development of new synthetic methodologies. Their unique reactivity patterns can inspire novel approaches to constructing complex organic molecules .

Mechanism of Action

properties

IUPAC Name

6-(4-aminopiperidin-1-yl)-N-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5/c1-2-13-10-7-11(15-8-14-10)16-5-3-9(12)4-6-16/h7-9H,2-6,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTOWMKVSKFGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC=N1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-aminopiperidin-1-yl)-N-ethylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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